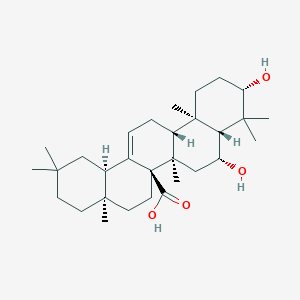

Astilbic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Astilbic acid is a natural product found in Astilbe rubra, Astilbe grandis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Astilbic acid has demonstrated significant anti-inflammatory effects in various studies. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines, which are crucial in the inflammatory response.

- Mechanism of Action : this compound inhibits 5-lipoxygenase, an enzyme involved in leukotriene synthesis, leading to reduced inflammation in models of allergic reactions and chronic inflammation. In a study involving bone marrow-derived mast cells, this compound exhibited an IC50 value of 2.1 µM for inhibiting leukotriene C4 generation .

- Case Study : In a rat model of passive cutaneous anaphylaxis, this compound was administered at doses ranging from 10 to 50 mg/kg, resulting in a dose-dependent inhibition of the allergic reaction . This suggests its potential utility in treating allergic conditions.

Asthma Treatment

This compound has been investigated for its efficacy in managing asthma symptoms.

- Research Findings : A study using a mouse model sensitized with ovalbumin revealed that this compound significantly inhibited airway hyperresponsiveness (AHR) and reduced levels of T-helper 2-type cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid . Histochemical analysis showed decreased goblet cell hyperplasia and mucus production, indicating its role in ameliorating asthma-related inflammation .

- Therapeutic Potential : The compound's ability to suppress immunoglobulin E responses further supports its potential as a therapeutic candidate for asthma management .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its effects on colorectal cancer cells.

- Cell Proliferation Inhibition : this compound was found to induce apoptosis in human colorectal carcinoma COLO 205 cells by regulating Bcl-2 and Bax proteins, which are crucial for cell survival and apoptosis . The compound's effectiveness was assessed using MTT assays and flow cytometry, demonstrating significant inhibition of cell proliferation.

- Mechanistic Insights : The study indicated that this compound affects mitochondrial transmembrane potential and leads to DNA fragmentation in cancer cells, highlighting its potential as an anticancer agent .

Summary Table of Applications

Eigenschaften

Molekularformel |

C30H48O4 |

|---|---|

Molekulargewicht |

472.7 g/mol |

IUPAC-Name |

(4aR,6aR,6aR,6bR,8R,8aR,10S,12aR,14bR)-8,10-dihydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-13-27(5)14-15-30(24(33)34)18(19(27)16-25)8-9-21-28(6)11-10-22(32)26(3,4)23(28)20(31)17-29(21,30)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

LUJTWDWEYNWTBP-USPQCQLHSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C(=O)O |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C(=O)O)C)C |

Synonyme |

3beta,6beta-dihydroxyolean-12-en-27-oic acid astilbic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.